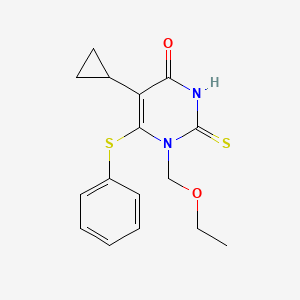
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil is a chemical compound with the molecular formula C16H18N2O2S2 It is a derivative of uracil, a pyrimidine nucleobase, and features a cyclopropyl group, an ethoxymethyl group, and a phenylthio group
Méthodes De Préparation
The synthesis of 5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil involves several steps. One common method includes the reaction of 5-cyclopropyluracil with ethoxymethyl chloride in the presence of a base to introduce the ethoxymethyl group. . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiouracil moiety, using reducing agents like sodium borohydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon.
Applications De Recherche Scientifique
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and certain types of cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. For example, in antiviral research, it may inhibit viral replication by interfering with the function of viral enzymes or by incorporating into viral DNA or RNA, leading to chain termination. In cancer research, it may exert its effects by inducing apoptosis in cancer cells or by inhibiting key signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil include other uracil derivatives such as 5-cyclopropyluracil, 1-ethoxymethyluracil, and 6-phenylthiouracil. Compared to these compounds, this compound is unique due to the presence of all three substituents (cyclopropyl, ethoxymethyl, and phenylthio) on the uracil ring, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
136160-37-7 |
|---|---|
Formule moléculaire |
C16H18N2O2S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
5-cyclopropyl-1-(ethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H18N2O2S2/c1-2-20-10-18-15(22-12-6-4-3-5-7-12)13(11-8-9-11)14(19)17-16(18)21/h3-7,11H,2,8-10H2,1H3,(H,17,19,21) |
Clé InChI |
USUVLNAUWPBOKC-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C(=C(C(=O)NC1=S)C2CC2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


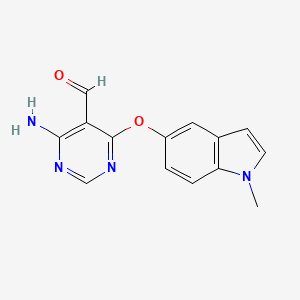
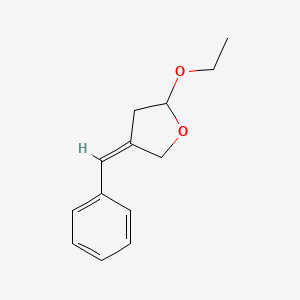
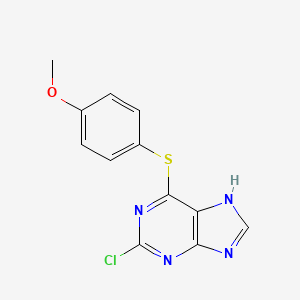
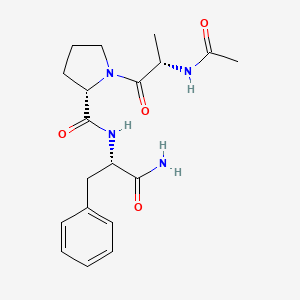
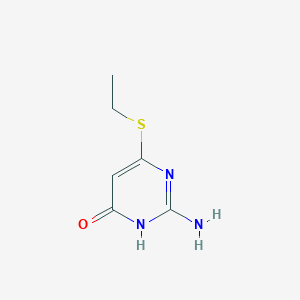
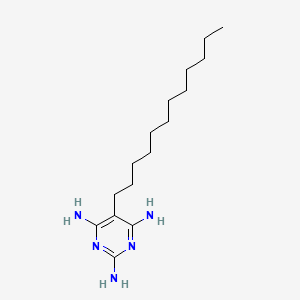
![6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12916640.png)

![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
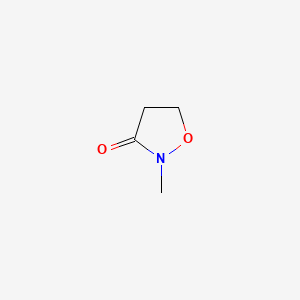
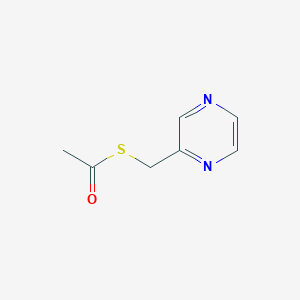
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
